molecular formula C16H14ClN3O2S B2822734 N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1208823-05-5

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2822734
CAS No.: 1208823-05-5
M. Wt: 347.82
InChI Key: ZJKPHUWUVSUEOT-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxalamide core: This step involves the reaction of oxalyl chloride with an amine to form the oxalamide backbone.

    Introduction of the 5-chloro-2-cyanophenyl group: This can be achieved through a nucleophilic substitution reaction where a suitable precursor, such as 5-chloro-2-cyanobenzene, is reacted with the oxalamide intermediate.

    Attachment of the thiophen-2-yl group: This step involves the reaction of a thiophene derivative with the intermediate compound, typically under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)ethyl)oxalamide
  • N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)methyl)oxalamide
  • N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)butan-2-yl)oxalamide

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-10(7-13-3-2-6-23-13)19-15(21)16(22)20-14-8-12(17)5-4-11(14)9-18/h2-6,8,10H,7H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKPHUWUVSUEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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